molecular formula C7H7BrFN B1271938 5-Bromo-3-fluoro-2-methylaniline CAS No. 886761-86-0

5-Bromo-3-fluoro-2-methylaniline

Cat. No. B1271938
M. Wt: 204.04 g/mol
InChI Key: WZOCIQQLMNJJSE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-2-methylaniline consists of a benzene ring with bromo, fluoro, and methylamine substituents . The InChI code for this compound is 1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 .


Chemical Reactions Analysis

5-Bromo-3-fluoro-2-methylaniline could participate in various chemical reactions. For instance, it might undergo cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-2-methylaniline is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Bromo-3-fluoro-2-methylaniline is a significant compound in the field of organic chemistry, particularly in the synthesis of complex molecules. One notable application is in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives demonstrate interesting non-linear optical properties and have been studied for their reactivity and structural features using Density Functional Theory (DFT). Such compounds are vital in understanding molecular electrostatic potential and reactivity descriptors like ionization energy, electron affinity, and chemical hardness (Rizwan et al., 2021).

Pharmaceutical and Biomedical Research

5-Bromo-3-fluoro-2-methylaniline also finds applications in the synthesis of compounds with potential pharmaceutical importance. For instance, it's used in the synthesis of novel thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives. These compounds have been tested for their antibacterial and antifungal properties, showcasing significant activities against various pathogenic bacterial and fungal strains (Abdel‐Wadood et al., 2014).

Material Science and Industrial Applications

In the field of material science, 5-Bromo-3-fluoro-2-methylaniline is utilized in the synthesis of 4-bromo-3-methylanisole, a key ingredient in the production of black fluorane dye. This dye is crucial for manufacturing thermal papers. A continuous, homogeneous, and rapid synthesis method using a modular microreaction system for 4-bromo-3-methylanisole has been developed, highlighting the industrial relevance of derivatives of 5-Bromo-3-fluoro-2-methylaniline (Xie et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and exposure to heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

5-bromo-3-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOCIQQLMNJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372198
Record name 5-bromo-3-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-methylaniline

CAS RN

886761-86-0
Record name 5-bromo-3-fluoro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-1-fluoro-2-methyl-3-nitro-benzene (9.96 g) and iron powder (11.9 g) in ethanol (100 ml), water (20 ml) and concentrated hydrochloric acid (2 ml) was heated at reflux for one hour. After cooling, the reaction mixture was filtered through hyflo (calcined diatomaceous earth) and concentrated. The residue was purified by chromatography on silica gel (ethyl acetate/cyclohexane 1:9 to 1:4). Yield: 7.06 g of 5-bromo-3-fluoro-2-methyl-phenylamine as an oil.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
11.9 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
… To a solution of 5-bromo-3-fluoro-2-methylaniline (35d, 3 g, 14.78 mmol) in CHCl 3 (80 mL) at room temperature was added potassium acetate (1.49 g, 17.71 mmol), followed by the …
Number of citations: 24 pubs.acs.org

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